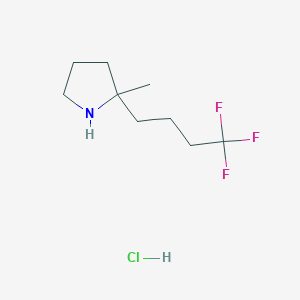

2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrrolidine derivatives are significant in organic chemistry due to their biological activities and applications in synthesizing complex molecules. The focus on trifluorobutyl substitutions stems from their influence on the pharmacokinetic properties of molecules, enhancing their potential in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves multi-component reactions, leading to various substituted pyrrolidines. For example, Nguyen and Dai (2023) described the preparation of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one, showcasing a method relevant to synthesizing structurally complex pyrrolidines (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be elucidated using NMR and X-ray diffraction methods. Studies on related compounds emphasize the importance of stereochemistry and the role of substituents in determining molecular conformation and reactivity.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including acylation, which is pivotal for modifying their physical and chemical properties. Jones et al. (1990) discussed the acylation of pyrrolidine-2,4-diones, a reaction that could be analogous to modifications on the 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine backbone, highlighting the synthetic versatility of these compounds (Jones et al., 1990).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Pyrrolidines, including compounds like 2-Methyl-2-(4,4,4-trifluorobutyl)pyrrolidine, are significant in heterocyclic organic chemistry and exhibit biological effects. They are utilized in medicine and industry, for instance, as dyes or agrochemical substances. Research on pyrrolidines synthesis through [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene has shown the reaction's polar nature and its potential under mild conditions (Żmigrodzka et al., 2022).

The addition of pyrrolidine enamine of cyclohexanone to 4-ethoxy-1,1,1-trifluorobut-3-ene-2-one leads to the formation of a single diastereoisomer of 4-ethoxy-2-hydroxy-2-trifluoromethylbicyclo[3.3.1]nonan-9-one. This demonstrates the potential of pyrrolidine derivatives in the stereoselective synthesis of substituted bicyclic ketones, useful in various chemical applications (Andrew et al., 2000).

Biological and Pharmacological Applications

- A study on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a related pyrrolidine derivative, shows positive effects in rodent and primate models of cognitive enhancement. This suggests the potential of pyrrolidine derivatives in developing treatments for cognitive disorders (Lin et al., 1997).

Applications in Organic Reactions and Synthesis

Pyrrolidin-2-ones, structurally related to pyrrolidines, are noted for their activity in the central nervous system as nootropic drugs. Their synthesis using environmentally sustainable methods, such as ultrasound in aqueous medium, highlights the ongoing research in green chemistry involving pyrrolidine derivatives (Franco et al., 2012).

In another study, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol afforded 5-methoxylated 3-pyrrolin-2-ones, indicating the use of pyrrolidine derivatives in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Eigenschaften

IUPAC Name |

2-methyl-2-(4,4,4-trifluorobutyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3N.ClH/c1-8(5-3-7-13-8)4-2-6-9(10,11)12;/h13H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZSNNHERVGACY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CCCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(Pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B2494271.png)

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)

![(1S)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2494276.png)

![N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2494284.png)

![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)

![1-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2494294.png)